Cas no 42411-39-2 ((R)-Ethyl 2-chloropropanoate)

(R)-Ethyl 2-chloropropanoate is a chiral ester widely used as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its high enantiomeric purity makes it valuable for asymmetric synthesis, particularly in the production of optically active compounds. The compound features a reactive chloro group adjacent to the ester functionality, enabling nucleophilic substitution reactions and further derivatization. Its stability under standard storage conditions and compatibility with a range of solvents enhance its utility in laboratory and industrial applications. (R)-Ethyl 2-chloropropanoate is particularly favored for its role in synthesizing fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs) requiring precise stereochemical control.
(R)-Ethyl 2-chloropropanoate structure
(R)-Ethyl 2-chloropropanoate structure
Product Name:(R)-Ethyl 2-chloropropanoate
CAS No:42411-39-2
MF:C5H9ClO2
MW:136.576761007309
CID:95079
PubChem ID:6999808
Update Time:2025-06-11

(R)-Ethyl 2-chloropropanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Ethyl 2-chloropropanoate
    • (R)-2-chloropropanoic acid ethyl ester
    • (R)-2-chloro-propionic acid ethyl ester
    • S-(-)-Methyl 2-chloropropionate
    • S-Ethyl 2-chloropropionate
    • AKOS022171460
    • SCHEMBL17617672
    • Ethyl (R)-2-chloropropanoate
    • Ethyl (+)-2-chloropropionate
    • (+)-Ethyl alpha-chloropropionate
    • (R)-Ethyl2-chloropropanoate
    • UNII-J81RS0WDCW
    • Ethyl(S)-2-Chloro propionate
    • J81RS0WDCW
    • (+)-ETHYL .ALPHA.-CHLOROPROPIONATE
    • Q27281328
    • 42411-39-2
    • Ethyl alpha-chloropropionate, (+)-
    • ethyl (2R)-2-chloropropanoate
    • ETHYL .ALPHA.-CHLOROPROPIONATE, (+)-
    • Propanoic acid, 2-chloro-, ethyl ester, (2R)-
    • Inchi: 1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
    • InChI Key: JEAVBVKAYUCPAQ-SCSAIBSYSA-N
    • SMILES: Cl[C@H](C)C(=O)OCC

Computed Properties

  • Exact Mass: 136.02917
  • Monoisotopic Mass: 136.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.081
  • Boiling Point: 149 °C at 760 mmHg
  • Flash Point: 49.5 °C
  • PSA: 26.3
  • LogP: 1.17680

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(R)-Ethyl 2-chloropropanoate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:42411-39-2)[R,(+)]-2-Chloropropionic acid ethyl ester
Order Number:sfd20479
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:42411-39-2)L-(-)-2-氯丙酸乙酯
Order Number:LE26812969
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
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Additional information on (R)-Ethyl 2-chloropropanoate

Introduction to (R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2)

(R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and chemical biology. This compound is a member of the ester family and is characterized by its unique stereochemistry, which imparts distinct properties and reactivity profiles compared to its achiral counterparts.

The (R)-configuration of (R)-Ethyl 2-chloropropanoate is crucial for its applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. The presence of the chlorine atom at the α-position to the ester group further enhances its reactivity and selectivity in various chemical transformations, making it a valuable building block in synthetic chemistry.

Recent advancements in chiral synthesis have highlighted the importance of (R)-Ethyl 2-chloropropanoate in the preparation of biologically active molecules. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of this compound as a key intermediate in the synthesis of a novel class of antiviral agents. The researchers utilized the chiral properties of (R)-Ethyl 2-chloropropanoate to achieve high enantioselectivity, which is essential for optimizing the therapeutic efficacy and minimizing side effects of these compounds.

In addition to its role in pharmaceutical research, (R)-Ethyl 2-chloropropanoate has also found applications in the development of agrochemicals. A recent study in *Pesticide Biochemistry and Physiology* explored the use of this compound as a precursor for synthesizing environmentally friendly pesticides. The study highlighted the ability of (R)-Ethyl 2-chloropropanoate to undergo selective transformations that yield compounds with enhanced biological activity and reduced environmental impact.

The physical and chemical properties of (R)-Ethyl 2-chloropropanoate are well-documented. It is a colorless liquid with a characteristic ester odor. The compound has a molecular weight of 136.57 g/mol and a boiling point of approximately 108°C at atmospheric pressure. Its solubility in water is limited, but it is highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various synthetic processes and analytical techniques.

The stability and reactivity of (R)-Ethyl 2-chloropropanoate are influenced by its functional groups. The ester group can undergo hydrolysis under acidic or basic conditions, yielding ethyl alcohol and 2-chloropropanoic acid. The presence of the chlorine atom at the α-position also makes it susceptible to nucleophilic substitution reactions, which can be exploited for further functionalization. For example, treatment with sodium azide can lead to the formation of an azide derivative, which can be further reduced to an amine using hydrogen gas over a palladium catalyst.

From a safety perspective, (R)-Ethyl 2-chloropropanoate should be handled with care due to its potential irritant properties and flammability. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Additionally, it should be stored in tightly sealed containers away from heat sources and incompatible materials.

In conclusion, (R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2) is a versatile chiral compound with significant applications in organic synthesis, pharmaceutical research, and agrochemical development. Its unique stereochemistry and functional groups make it an essential building block for creating enantiomerically pure compounds with diverse biological activities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:42411-39-2)[R,(+)]-2-Chloropropionic acid ethyl ester
sfd20479
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:42411-39-2)L-(-)-2-氯丙酸乙酯
LE26812969
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email